molecular formula C16H21NO4 B6602870 4-benzyl-6-(2,2-dimethyl-1,3-dioxolan-4-yl)morpholin-3-one CAS No. 2649011-28-7

4-benzyl-6-(2,2-dimethyl-1,3-dioxolan-4-yl)morpholin-3-one

Cat. No.: B6602870
CAS No.: 2649011-28-7
M. Wt: 291.34 g/mol
InChI Key: QVAIWVKRWAEMPF-UHFFFAOYSA-N
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Description

4-Benzyl-6-(2,2-dimethyl-1,3-dioxolan-4-yl)morpholin-3-one is a morpholinone derivative featuring a benzyl substituent and a 2,2-dimethyl-1,3-dioxolane moiety. The dioxolane group, a five-membered acetal ring, enhances lipophilicity and may influence stereochemical properties.

Properties

IUPAC Name

4-benzyl-6-(2,2-dimethyl-1,3-dioxolan-4-yl)morpholin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-16(2)20-10-14(21-16)13-9-17(15(18)11-19-13)8-12-6-4-3-5-7-12/h3-7,13-14H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVAIWVKRWAEMPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)C2CN(C(=O)CO2)CC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-6-(2,2-dimethyl-1,3-dioxolan-4-yl)morpholin-3-one typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

4-benzyl-6-(2,2-dimethyl-1,3-dioxolan-4-yl)morpholin-3-one can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new functional groups in place of the benzyl or dioxolane groups .

Scientific Research Applications

4-benzyl-6-(2,2-dimethyl-1,3-dioxolan-4-yl)morpholin-3-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-benzyl-6-(2,2-dimethyl-1,3-dioxolan-4-yl)morpholin-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Morpholinone vs. Adenine Derivatives ()

Compounds 6a and 6b from are adenine derivatives fused with a dioxolane-containing dioxane ring. Key comparisons:

  • Core Structure: Adenine (a purine base) vs. morpholinone (a lactam). Adenine derivatives often target nucleic acid-related pathways, whereas morpholinones may engage in hydrogen bonding via the lactam carbonyl.
  • Substituents: Both feature dioxolane groups, but the morpholinone derivative includes a benzyl group, enhancing aromatic interactions.
  • Synthesis: The adenine analogs employ hexamethyldisilazane for silylation, whereas morpholinones may use coupling agents (e.g., DMF/K₂CO₃, as in ) .

Table 1: Core Structure Comparison

Compound Core Structure Key Functional Groups Potential Applications
Target Morpholinone Lactam Benzyl, dioxolane Drug design, catalysis
Adenine Derivatives (6a/6b) Purine Dioxolane, dioxane Antiviral, nucleotide analogs

Dioxolane-Containing Benzimidazole ()

The benzimidazole derivative in shares the 2,2-dimethyl-1,3-dioxolane substituent. Key differences:

  • Ring System: Benzimidazole (aromatic, fused benzene-imidazole) vs. morpholinone (saturated lactam). Benzimidazoles are planar and often used in antiparasitic agents, while morpholinones offer conformational flexibility.
  • Crystal Packing: The benzimidazole exhibits C–H···π interactions involving the imidazole ring, whereas morpholinones may prioritize carbonyl-based hydrogen bonds. The dioxolane in both compounds adopts an envelope conformation, suggesting similar steric effects .

Table 2: Substituent and Conformational Analysis

Compound Dioxolane Conformation Dominant Interactions
Target Morpholinone Envelope (inferred) C=O hydrogen bonding
Benzimidazole Derivative Envelope C–H···π (imidazole)

1,4-Benzodioxan-Based Compounds ()

Compounds 4a–4u in incorporate a 1,4-benzodioxan (six-membered dioxane) ring. Comparisons:

  • Ring Size: Dioxolane (5-membered) vs. dioxane (6-membered).
  • Synthesis : Both classes use DMF/K₂CO₃ under reflux for esterification/coupling, suggesting shared synthetic strategies .

Table 3: Stability and Reactivity

Compound Type Ring Size Acid Sensitivity Lipophilicity
Target (Dioxolane) 5-membered High (acetal) High (dimethyl groups)
1,4-Benzodioxan Derivatives 6-membered Moderate Moderate

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